molecular formula C8H10O5 B102460 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 15568-85-1

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B102460
CAS RN: 15568-85-1
M. Wt: 186.16 g/mol
InChI Key: DVLSQHLXPRYYRC-UHFFFAOYSA-N
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Description

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also referred to as 5-Methyl-2,2-dimethyl-1,3-dioxane-4,6-dione, is a dioxane-based compound that has recently been found to have a variety of applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and preliminary research suggests that it could have potential as a therapeutic agent.

Scientific Research Applications

Polymer Flooding in Heavy Oil Recovery

This compound can be utilized in the synthesis of polymers for enhanced oil recovery (EOR) techniques. In heavy oil fields, polymer flooding is a method that involves injecting water-soluble polymers to increase the viscosity of the displacing water, improving the sweep efficiency of the oil recovery process . This application is particularly valuable in reservoirs where thermal methods are not feasible.

Advanced Material Synthesis

The dione structure of this compound suggests its potential use in the synthesis of advanced materials, such as graphene-based materials . These materials have remarkable electrical, mechanical, optical, and thermal properties, making them suitable for a wide range of applications, including electronics, sensors, and energy storage devices .

Pharmaceutical Research

In the pharmaceutical field, derivatives of dioxane-dione compounds have been explored for their therapeutic properties. While not directly related to 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, similar structures have been studied for their activity on serotonin receptors, which could lead to potential applications in treating neurological disorders .

properties

IUPAC Name

5-(methoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5/c1-8(2)12-6(9)5(4-11-3)7(10)13-8/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLSQHLXPRYYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=COC)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165952
Record name 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS RN

15568-85-1
Record name 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015568851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,2-Dimethyl-1,3-dioxane-4,6-dione (100 g) was heated in trimethylorthoformate (500 ml) at 100° C. for 2 h. The solution was evaporated under reduced pressure to give an oil. The oil was triturated with 1:1 isohexane/diethyl ether (400 ml) and the solid was filtrated and dried in vacuo to give the sub-title compound (99.8 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2,2-dimethyl-1,3-dioxane-4,6-dione (D-2) (10.0 g, 70 mmol, 1.0 eq) in trimethyl orthoformate (100 mL, 365 mmol, 5.0 eq) is stirred at reflux for 3 h. The resulting mixture is cooled to RT and concentrated in vacuo. The residue is triturated with diethyl ether and then filtered. The filter cake is washed with cooled diethyl ether and dried in vacuo to afford the product, 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (D-3).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

10g of meldrum acid were dissolved in 39 ml of trimethylorthoformate and the mixture refluxed at 90° C. under nitrogen atmosphere for 3 hours. After cooling at room temperature, pale yellow solid was collected by filtration. washed with a small amount of trimethylorthoformate, petroleum ether, then dried to yield 7.8 g product.
[Compound]
Name
10g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in the synthesis of Cabozantinib (S)-malate?

A: 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione acts as an electrophile in the initial substitution reaction with 3,4-dimethoxyaniline. This reaction is the first step in a multi-step synthesis of Cabozantinib (S)-malate. [] The resulting product from this initial step then undergoes further modifications, including cyclization, chlorination, and nucleophilic substitution, ultimately leading to the formation of Cabozantinib (S)-malate.

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